5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H7FO4 |
|---|---|
Molecular Weight |
210.16 g/mol |
IUPAC Name |
5-fluoro-6-methoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7FO4/c1-14-8-4-7-5(2-6(8)11)3-9(15-7)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
FCLSLGKRBPHWDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(OC2=C1)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Fischer Cyclization Method
One of the most traditional approaches involves cyclization of ortho-hydroxyaryl aldehydes or ketones with α-halo acids or their derivatives, followed by oxidation and functional group modifications.
- Starting Materials: 2-hydroxyaryl aldehydes (e.g., 2-hydroxybenzaldehyde derivatives) and α-halo carboxylic acid esters or acids.
- Procedure:
- React 2-hydroxybenzaldehyde with an α-halo acid ester (e.g., methyl α-haloacetate) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.
- Cyclization occurs via intramolecular nucleophilic attack, forming the benzofuran ring.
- Subsequent hydrolysis of ester groups yields the carboxylic acid.
Research Reference: Patents and literature describe this method as a straightforward route for benzofuran synthesis, with modifications to incorporate fluorine and methoxy groups at specific positions during precursor synthesis.
Directed C–H Functionalization and Cross-Coupling Strategies
Palladium-Catalyzed C–H Arylation
Research Reference: The synthesis of benzofuran-2-carboxamides via C–H arylation and subsequent hydrolysis to carboxylic acids has been reported, offering a modular approach for functionalization.
Multi-step Synthesis Pathway for 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic Acid
Stepwise Synthesis Outline:
| Step | Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Synthesis of 2-hydroxy-3-methoxybenzaldehyde | O-methylation of 2-hydroxybenzaldehyde | Introduces methoxy group at position 6 |
| 2 | Electrophilic fluorination at the aromatic ring | Selectfluor or N-fluorobenzenesulfonimide (NFSI) | Incorporates fluorine at position 5 |
| 3 | Cyclization to form benzofuran | Acidic or basic cyclization (e.g., polyphosphoric acid or polyphosphoric acid derivatives) | Forms the benzofuran ring |
| 4 | Oxidation of aldehyde to carboxylic acid | Potassium permanganate or chromium-based oxidants | Converts aldehyde to carboxylic acid |
Note: The fluorination step can be regioselective if directed by existing substituents or via electrophilic aromatic substitution under controlled conditions.
Alternative Route via Cross-Coupling
- Preparation of 6-methoxy-2-bromobenzofuran via bromination of the methoxy-substituted benzofuran precursor.
- Fluorination at C-5 position using nucleophilic fluorinating agents (e.g., tetrabutylammonium fluoride, TBAF) under mild conditions.
- Carboxylation via lithiation or directed ortho-lithiation followed by carbonation to introduce the carboxylic acid group.
Functional Group Transformations and Optimization
- Fluorination: Electrophilic fluorination reagents such as NFSI or Selectfluor are preferred for regioselective fluorination at the 5-position.
- Methoxylation: Methoxy groups are introduced via methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate in the presence of a base.
- Carboxylation: Directed ortho-lithiation followed by carbonation or oxidation of aldehyde intermediates.
Summary of Key Reaction Conditions
| Reaction | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Electrophilic fluorination | NFSI or Selectfluor | Acetonitrile | Room temperature | Regioselectivity control |
| Methylation | CH₃I or (CH₃)₂SO₄ | Acetone or DMF | Reflux | Phenolic hydroxyl methylation |
| Cyclization | Polyphosphoric acid | - | Elevated temperature (~150°C) | Ring closure to benzofuran |
| Oxidation | KMnO₄ or CrO₃ | Water or acetone | Room to reflux | Aldehyde to acid |
Notes on Purification and Characterization
- Purification: Column chromatography on silica gel, recrystallization from suitable solvents.
- Characterization: Confirm via NMR (¹H, ¹³C, ¹⁹F), IR, MS, and elemental analysis.
The preparation of This compound is achievable through a combination of regioselective electrophilic fluorination, methoxy group introduction, and ring formation via cyclization, followed by oxidation to the carboxylic acid. Modern synthetic methods leverage palladium-catalyzed C–H activation, cross-coupling, and directed lithiation, enabling efficient and modular synthesis pathways. These methods are adaptable, allowing for structural diversification and optimization based on specific research needs.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogenation and nitration reactions are common, especially at the 4-position of the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are employed.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated or nitrated benzofuran derivatives
Scientific Research Applications
5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structural features allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects and Structural Modifications
The biological and physicochemical properties of benzofuran derivatives are heavily influenced by substituent type, position, and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Functional Group and Electronic Effects
- Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound enhances aqueous solubility compared to methyl esters (e.g., Compound 1 in ). Esters are often prodrugs, requiring hydrolysis for activation .
- Halogen vs. Methoxy : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups create distinct electronic environments. Fluorine may stabilize the aromatic system, while methoxy enhances solubility through hydrogen bonding .
Structural Similarity and Diversity
- CAS Similarity Scores : The target compound shares 83% similarity with 5-Fluorobenzofuran-6-carboxylic acid (CAS 1312556-72-1), reflecting the importance of the benzofuran core and carboxylic acid group. However, the absence of methoxy in the latter reduces its structural complexity .
- Core Structure Variations : Compounds like 5-Fluoro-2-methoxybenzaldehyde (CAS 19415-51-1) exhibit lower similarity (82%) due to a benzaldehyde core instead of benzofuran, underscoring the critical role of the fused-ring system in defining activity .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid?
- Methodology :
- Step 1 : Start with a benzofuran precursor, such as 5-fluoro-1-benzofuran-2-carboxylic acid derivatives. Introduce the methoxy group via nucleophilic substitution or alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in THF) .
- Step 2 : Optimize regioselectivity for fluorine and methoxy group positioning using directing groups (e.g., protecting carboxylic acid as an ester during substitution) .
- Step 3 : Purify via recrystallization or column chromatography. Validate purity using HPLC (>97% purity threshold) .
- Key Considerations :
- Monitor reaction intermediates via TLC or NMR to confirm substitution patterns.
- Avoid over-oxidation of the methoxy group during synthesis.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Analytical Workflow :
- 1H/13C NMR : Identify fluorine coupling patterns (e.g., splitting in aromatic protons) and methoxy group integration.
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., C₁₀H₇FO₄⁺ expected m/z = 226.03) .
- Advanced Techniques :
- X-ray Crystallography : Resolve ambiguities in substitution patterns if NMR data are inconclusive .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for fluorinated benzofuran derivatives?
- Case Study :
- Issue : Conflicting reports on antimicrobial efficacy (e.g., MIC variations against S. aureus).
- Resolution :
- Control Experiments : Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation .
- Structure-Activity Relationship (SAR) : Compare activity of analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid vs. target compound) to isolate functional group contributions .
- Data Table :
| Analog | MIC (S. aureus) | LogP |
|---|---|---|
| Target Compound | 8 µg/mL | 2.1 |
| 5-Fluoro-2-hydroxyBA | 32 µg/mL | 1.8 |
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodology :
- Step 1 : Perform DFT calculations to predict pKa (carboxylic acid ~3.5) and logP (~2.1) for solubility assessment .
- Step 2 : Use molecular docking (e.g., AutoDock Vina) to evaluate binding affinity to target enzymes (e.g., COX-2 for anti-inflammatory activity) .
- Step 3 : Validate predictions with in vitro assays (e.g., plasma protein binding assays) .
- Key Insight :
- Methoxy groups may enhance membrane permeability but reduce metabolic stability.
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Critical Factors :
- Reaction Scalability : Transition from batch to flow chemistry for exothermic substitutions (e.g., fluorine introduction) .
- Purification : Replace column chromatography with solvent recrystallization for cost efficiency .
- Data Table : Lab vs. Pilot-Scale Yields
| Step | Lab Yield | Pilot-Scale Yield |
|---|---|---|
| Methoxy Substitution | 75% | 62% |
| Final Purification | 90% | 78% |
Methodological Guidance
Q. How to design a stability study for this compound under physiological conditions?
- Protocol :
- Buffer Systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
- Analytics : Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.
- Key Metric : Half-life >24 hours for viable drug candidacy .
Q. What in vitro assays are recommended to evaluate its anti-inflammatory potential?
- Assay Suite :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
